
(1-Hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid typically involves the reaction of 2-pyridylacetic acid with phosphorus trichloride and phosphorous acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
(1-Hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of (1-Hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid involves the inhibition of farnesyl pyrophosphate synthase, an enzyme critical for osteoclast function. By inhibiting this enzyme, the compound prevents the formation of essential lipids required for osteoclast activity, thereby reducing bone resorption and increasing bone mineral density .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alendronate: Another bisphosphonate used in the treatment of osteoporosis.
Ibandronate: Known for its high potency and used in similar therapeutic applications.
Zoledronate: A more potent bisphosphonate with a longer duration of action.
Uniqueness
Compared to these similar compounds, (1-Hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid is unique due to its specific binding affinity to hydroxyapatite in bone and its relatively favorable side effect profile .
Propriétés
Formule moléculaire |
C7H13NO8P2 |
|---|---|
Poids moléculaire |
301.13 g/mol |
Nom IUPAC |
(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid;hydrate |
InChI |
InChI=1S/C7H11NO7P2.H2O/c9-7(16(10,11)12,17(13,14)15)5-6-3-1-2-4-8-6;/h1-4,9H,5H2,(H2,10,11,12)(H2,13,14,15);1H2 |
Clé InChI |
LOXDMIJMAYJQJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


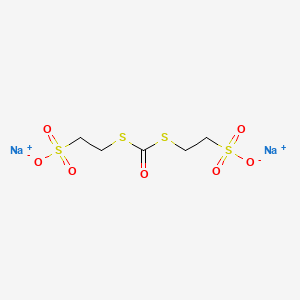
![2-{[4-Amino-3-(3-Fluoro-4-Hydroxyphenyl)-1h-Pyrazolo[3,4-D]pyrimidin-1-Yl]methyl}-5-Methyl-3-(2-Methylphenyl)quinazolin-4(3h)-One](/img/structure/B13444923.png)
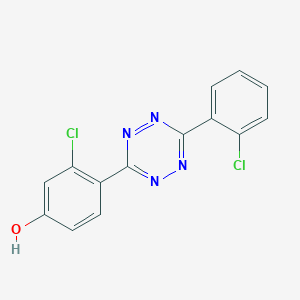
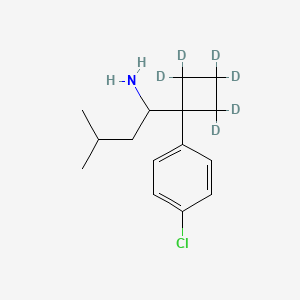
![2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate](/img/structure/B13444938.png)
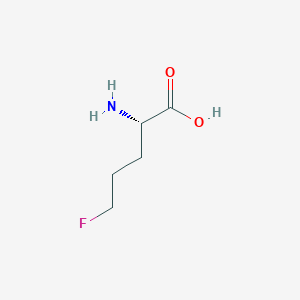
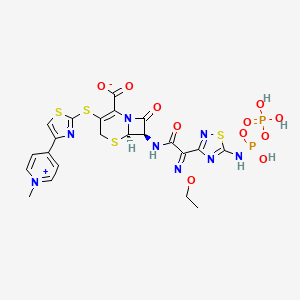

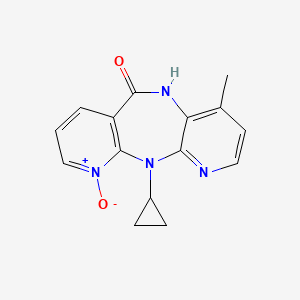
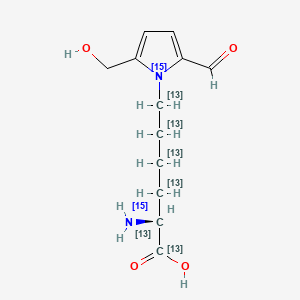
amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13444966.png)
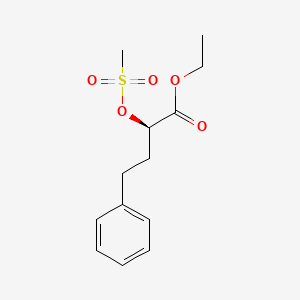
![4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13444979.png)
![pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-oxopropanoate](/img/structure/B13444981.png)
